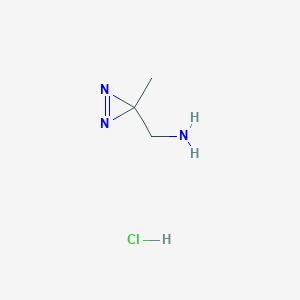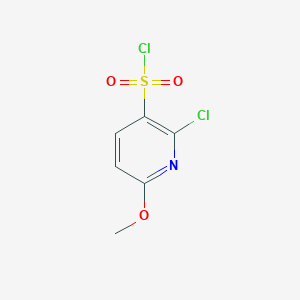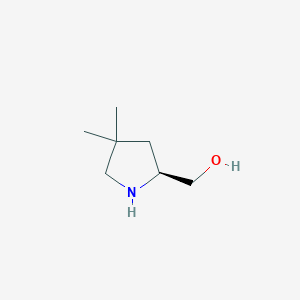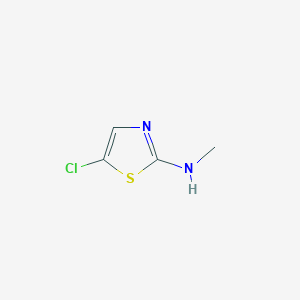
(3-Metil-3H-diazirin-3-il)metanamina clorhidrato
Descripción general
Descripción
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₃H₈ClN₃. It is a diazirine derivative, which is a class of compounds known for their utility in photoaffinity labeling. This compound is particularly valuable in biochemical research for studying molecular interactions and protein functions.
Aplicaciones Científicas De Investigación
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a photoaffinity label to study reaction mechanisms.
Biology: The compound is employed in the study of protein-protein and protein-ligand interactions. It helps in identifying binding sites and understanding molecular interactions.
Medicine: In medicinal chemistry, it is used to develop new drugs and study their interactions with biological targets.
Industry: The compound finds applications in the development of new materials and as a tool in chemical manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Diazirine Ring: The synthesis begins with the preparation of the diazirine ring. This can be achieved by reacting a suitable precursor, such as a diazo compound, with a methylating agent under controlled conditions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group to the diazirine ring. This is usually done through a nucleophilic substitution reaction, where the diazirine compound is treated with an amine source.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives.
Mecanismo De Acción
The mechanism of action of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing it to form covalent bonds with nearby molecules. This property makes it an excellent tool for photoaffinity labeling, where it can covalently attach to target proteins or other biomolecules, enabling their identification and study.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Azido-3H-diazirin-3-yl)methanamine hydrochloride
- (3-Trifluoromethyl-3H-diazirin-3-yl)methanamine hydrochloride
- (3-Phenyl-3H-diazirin-3-yl)methanamine hydrochloride
Uniqueness
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is unique due to its specific reactivity and stability. Compared to other diazirine derivatives, it offers a balance of reactivity and ease of handling, making it particularly useful in various research applications. Its methyl group provides a distinct steric and electronic environment, influencing its reactivity and interaction with other molecules.
This compound’s versatility and unique properties make it a valuable tool in scientific research, offering insights into molecular interactions and aiding in the development of new materials and drugs.
Propiedades
IUPAC Name |
(3-methyldiazirin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.ClH/c1-3(2-4)5-6-3;/h2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOYEXLJSCENBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882516-45-2 | |
| Record name | (3-methyl-3H-diazirin-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)





![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)





![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)
